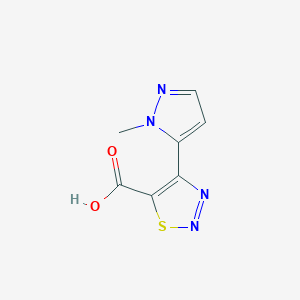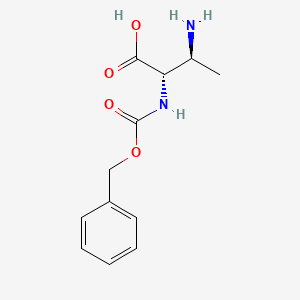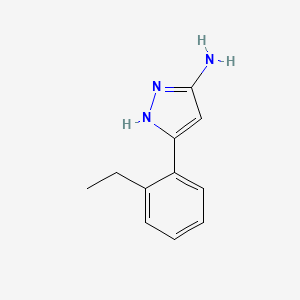
3-(2-Ethylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-(2-Ethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Thiazolidinones: Compounds with antibacterial and antibiofilm activities.
Uniqueness
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
5-(2-ethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-8-5-3-4-6-9(8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
Clave InChI |
GUYHLUCCFDDJTH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)
![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)
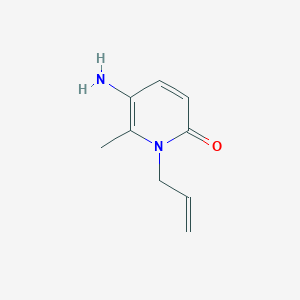

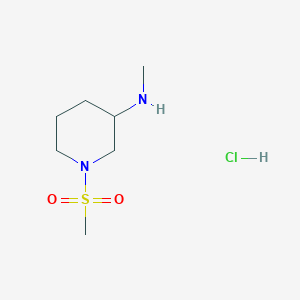
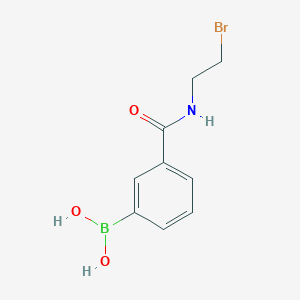
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
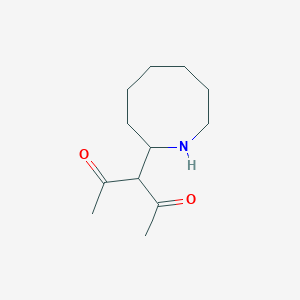

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
